![molecular formula C22H19N3O6 B11710365 ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines an indole core with a phthalimide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the phthalimide group through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- Ethyl {2- [ (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
Uniqueness
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE stands out due to its combination of an indole core with a phthalimide moiety, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C22H19N3O6 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H19N3O6/c1-3-31-22(28)19-13(16-10-12(2)11-17(25(29)30)18(16)23-19)8-9-24-20(26)14-6-4-5-7-15(14)21(24)27/h4-7,10-11,23H,3,8-9H2,1-2H3 |
Clé InChI |
UEBSZAYVZTZFFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B11710285.png)
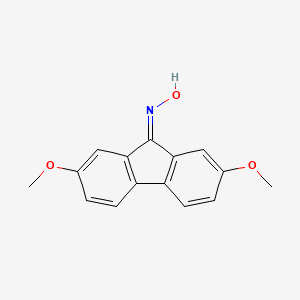
![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)
![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)
![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
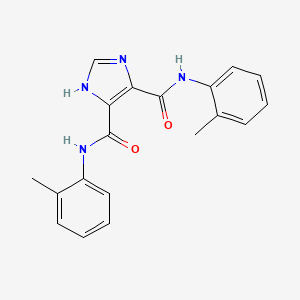
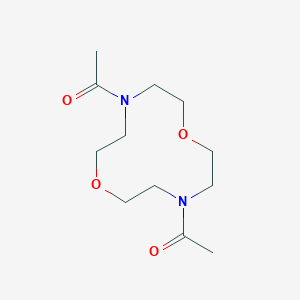

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)
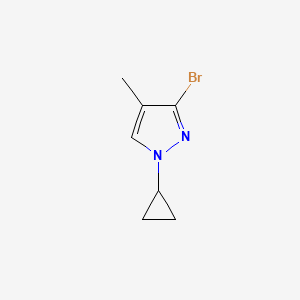

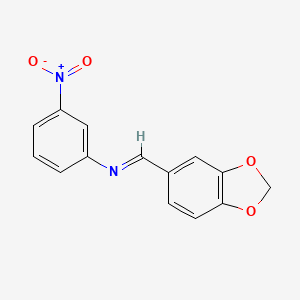
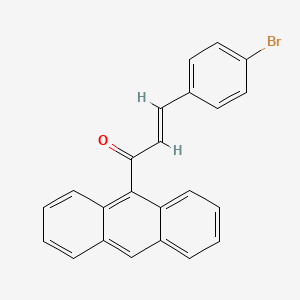
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
